molecular formula C11H11NO B14202572 (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS No. 828926-05-2

(5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B14202572
CAS No.: 828926-05-2
M. Wt: 173.21 g/mol
InChI Key: UAUIRUBQCCNAHN-NSHDSACASA-N
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Description

(5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: is a chemical compound with a unique structure that includes a hydroxyl group and a nitrile group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a nitrile precursor and a hydroxylating agent under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the cyclization and hydroxylation processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl and nitrile groups make it a versatile molecule for probing biological systems.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols: These compounds have a similar tetrahydronaphthalene backbone but differ in the functional groups attached.

    5S-18C6 (thio-18-crown-6 ether): This compound has a similar cyclic structure but includes sulfur atoms and is used for different applications.

Uniqueness: (5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its combination of a hydroxyl group and a nitrile group on a tetrahydronaphthalene backbone. This combination provides distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

828926-05-2

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(5S)-5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2/t11-/m0/s1

InChI Key

UAUIRUBQCCNAHN-NSHDSACASA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=C(C=C2)C#N)O

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C#N)O

Origin of Product

United States

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